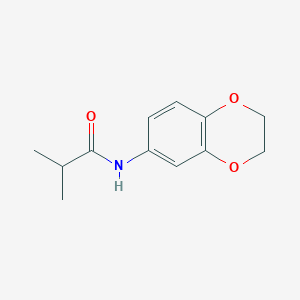![molecular formula C17H16N2O3S B5230148 methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)
methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as MBTH, is a chemical compound with various applications in scientific research. MBTH is a synthetic compound that is commonly used in biochemical and physiological studies due to its unique properties.
Mechanism of Action
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate reacts with antioxidants such as ascorbic acid, tocopherol, and glutathione to form a blue-colored product. The reaction involves the reduction of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate to its corresponding thiol form, followed by the oxidation of the thiol to form a stable blue-colored product. The intensity of the blue color is proportional to the amount of antioxidants present in the sample.
Biochemical and Physiological Effects:
methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have significant effects on the biochemical and physiological processes of living organisms. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to protect against oxidative stress-induced cell damage in various cell types, including neuronal cells and liver cells. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. It is a highly sensitive and specific method for detecting and quantifying antioxidants and ROS. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also relatively inexpensive and easy to use, making it a popular choice for many researchers. However, methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has some limitations, including its inability to distinguish between different types of antioxidants and its interference with some other compounds, such as uric acid.
Future Directions
For methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate include the development of new methods for detecting and quantifying antioxidants and ROS, the use of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate in the development of new drugs for the treatment of oxidative stress-related diseases, and the development of new biomarkers for the diagnosis and monitoring of various diseases.
Synthesis Methods
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is synthesized by the reaction of 3-methylbenzoyl isothiocyanate with methyl 4-aminobenzoate in the presence of a base. The resulting compound is purified through crystallization to obtain pure methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate.
Scientific Research Applications
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is widely used in scientific research due to its ability to detect and quantify antioxidants and reactive oxygen species (ROS). methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is commonly used in studies related to oxidative stress, as it reacts with antioxidants to produce a blue-colored product that can be measured spectrophotometrically. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also used to measure the total antioxidant capacity of various biological samples, including blood, urine, and tissue samples.
properties
IUPAC Name |
methyl 4-[(3-methylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-4-3-5-13(10-11)15(20)19-17(23)18-14-8-6-12(7-9-14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSJTZMXGIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(benzylthio)methyl]-5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5230066.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5230083.png)
![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)